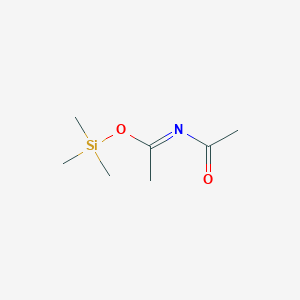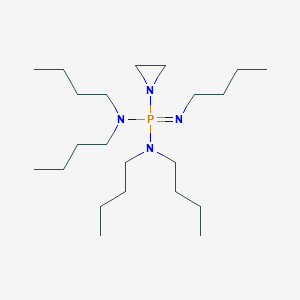
1,1-Ethanedisulfonic acid, 2-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Ethanedisulfonic acid, 2-oxo- is a diprotic sulfonic acid with the chemical formula C2H6O6S2. It is known for its strong acidic properties, with pKa values of -1.46 and -2.06, making it a very strong acid .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Ethanedisulfonic acid, 2-oxo- can be synthesized through the reaction of ethylene with sulfur trioxide, followed by hydrolysis. The reaction conditions typically involve maintaining an inert atmosphere and room temperature .
Industrial Production Methods: Industrial production of 1,1-Ethanedisulfonic acid, 2-oxo- involves the use of ethylene and sulfur trioxide in a controlled environment to ensure the safety and efficiency of the process. The product is then purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Ethanedisulfonic acid, 2-oxo- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce alcohols or other reduced forms .
Applications De Recherche Scientifique
1,1-Ethanedisulfonic acid, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays and as a buffer in biological experiments.
Mécanisme D'action
The mechanism of action of 1,1-Ethanedisulfonic acid, 2-oxo- involves its strong acidic properties, which allow it to donate protons readily. This property makes it effective in catalyzing various chemical reactions. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
- Methanedisulfonic acid
- 1,3-Propanedisulfonic acid
- Sodium 1,2-ethanedisulfonate
Comparison: 1,1-Ethanedisulfonic acid, 2-oxo- is unique due to its strong acidic properties and its ability to form stable salts with active pharmaceutical ingredients. Compared to methanedisulfonic acid and 1,3-propanedisulfonic acid, it has a higher acidity and better solubility in water. Sodium 1,2-ethanedisulfonate, on the other hand, is often used in similar applications but differs in its sodium salt form, which affects its reactivity and solubility .
Propriétés
Numéro CAS |
86147-56-0 |
|---|---|
Formule moléculaire |
C2H4O7S2 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-oxoethane-1,1-disulfonic acid |
InChI |
InChI=1S/C2H4O7S2/c3-1-2(10(4,5)6)11(7,8)9/h1-2H,(H,4,5,6)(H,7,8,9) |
Clé InChI |
UQXVHSAZGJDZRS-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C(S(=O)(=O)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
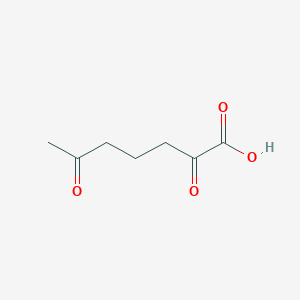
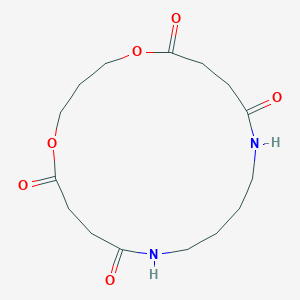
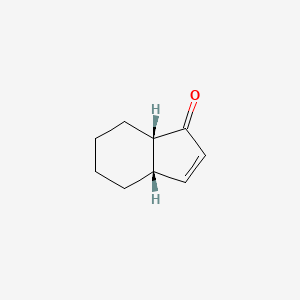



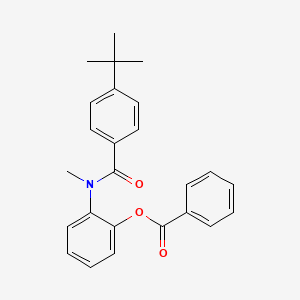
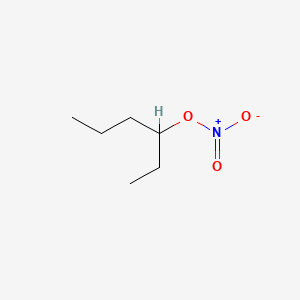
phosphanium chloride](/img/structure/B14428152.png)
